4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole
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Overview
Description
4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[25]octan-2-yl]-1,3-thiazole is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process would be streamlined to ensure high purity of the final product, which is crucial for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the thiazole ring .
Scientific Research Applications
4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or advanced coatings
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can engage in π-π interactions, while the spirocyclic moiety provides steric hindrance, influencing the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]oct-2-yl]thiazole: This is a stereoisomer with different spatial arrangement of atoms, leading to distinct chemical and biological properties.
(4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol: Another compound with a similar spirocyclic structure but different functional groups, offering varied reactivity and applications.
Uniqueness
The uniqueness of 4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole lies in its specific combination of a thiazole ring and a spirocyclic oxaspirooctane moiety. This combination imparts unique chemical reactivity and potential bioactivity, distinguishing it from other similar compounds .
Properties
CAS No. |
831225-18-4 |
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Molecular Formula |
C12H17NOS |
Molecular Weight |
223.34 g/mol |
IUPAC Name |
4-methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C12H17NOS/c1-8-5-3-4-6-12(8)10(14-12)11-13-9(2)7-15-11/h7-8,10H,3-6H2,1-2H3/t8-,10-,12+/m0/s1 |
InChI Key |
BDVZZGIGUMXTCM-PTOFAABTSA-N |
Isomeric SMILES |
C[C@H]1CCCC[C@]12[C@@H](O2)C3=NC(=CS3)C |
Canonical SMILES |
CC1CCCCC12C(O2)C3=NC(=CS3)C |
Origin of Product |
United States |
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